Solanone

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

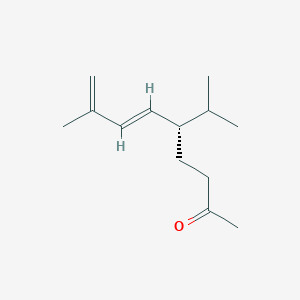

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(5S,6E)-8-methyl-5-propan-2-ylnona-6,8-dien-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H22O/c1-10(2)6-8-13(11(3)4)9-7-12(5)14/h6,8,11,13H,1,7,9H2,2-5H3/b8-6+/t13-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PQDRXUSSKFWCFA-CFNZNRNTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(CCC(=O)C)C=CC(=C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@H](CCC(=O)C)/C=C/C(=C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H22O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201025643 | |

| Record name | Solanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201025643 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1937-54-8 | |

| Record name | Solanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1937-54-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Solanone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001937548 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Solanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201025643 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | SOLANONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/233MY0C8V7 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Chemical Structure and Analysis of Solanesol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth examination of solanesol, a non-cyclic terpene alcohol of significant interest in the pharmaceutical and biotechnology sectors. As a key intermediate in the synthesis of Coenzyme Q10 and Vitamin K2, a thorough understanding of its structure, properties, and analytical methodologies is crucial for its application in drug development and biomedical research.

Chemical Identity and Structure

Solanesol is a long-chain polyisoprenoid alcohol, classified as a nonaisoprenoid.[1] Its structure consists of nine isoprene units linked in a head-to-tail fashion, terminating in a primary alcohol group.[1][2] The stereochemistry of naturally occurring solanesol is all-trans, referring to the configuration of the nine non-conjugated double bonds along its aliphatic chain.[1][3] This extended, flexible hydrophobic chain is a defining feature of its molecular architecture.

The formal IUPAC name for solanesol is (2E,6E,10E,14E,18E,22E,26E,30E)-3,7,11,15,19,23,27,31,35-Nonamethylhexatriaconta-2,6,10,14,18,22,26,30,34-nonaen-1-ol.[1]

Physicochemical and Spectroscopic Data

Solanesol presents as a white or colorless waxy solid at room temperature.[1] It is characterized by its low polarity, rendering it insoluble in water but soluble in various organic solvents such as hexane and ethanol.[3][4]

Table 1: Physicochemical Properties of Solanesol

| Property | Value | References |

| Chemical Formula | C45H74O | [1][5][6] |

| Molar Mass | 631.07 g/mol | [6][7] |

| Appearance | White to off-white waxy solid/powder | [1][5] |

| Melting Point | 33–35 °C | [1] |

| Solubility | Insoluble in water; Soluble in organic solvents (hexane, ethanol) | [3][4] |

| CAS Number | 13190-97-1 | [1][5] |

Table 2: Spectroscopic and Chromatographic Data for Solanesol Analysis

| Parameter | Value | References |

| HPLC Column | Reversed-phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) | [2] |

| Mobile Phase | Methanol:Isopropanol (60:40, v/v) | [2] |

| UV Detection | 215 nm | [2] |

| LC-MS Ionization | Atmospheric Pressure Chemical Ionization (APCI), positive mode | [4] |

| Retention Time (RP-HPLC) | ~6.1 minutes (under specified conditions) | [2] |

Biosynthesis of Solanesol

In higher plants, solanesol is synthesized in the plastids via the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway.[1][2] This metabolic route produces the fundamental five-carbon isoprenoid precursors, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP). A series of head-to-tail condensation reactions, catalyzed by prenyltransferases, sequentially adds IPP units to generate solanesyl diphosphate. The final step involves the dephosphorylation of solanesyl diphosphate by a phosphatase to yield free solanesol.[1]

Experimental Protocols

The primary commercial source of solanesol is extraction from the leaves of Nicotiana tabacum (tobacco), which has the highest concentration among Solanaceae plants.[1][6]

Extraction and Saponification

This protocol describes a common laboratory-scale method for extracting and isolating solanesol from tobacco leaves.[2][3]

-

Extraction:

-

Dried and powdered tobacco leaves are subjected to cold extraction with a suitable organic solvent (e.g., hexane or acetone).[2]

-

Alternatively, ultrasound-assisted extraction can be employed to increase efficiency. For this, a raw material-to-liquid ratio of 1:17.5 (g/mL) with acetone at 60°C for 2 hours using an ultrasonic power of 160 W is effective.[6]

-

Following extraction, the solvent is removed under reduced pressure using a rotary evaporator to yield a crude extract.

-

-

Saponification:

-

The crude extract contains both free solanesol and solanesyl esters. To obtain total solanesol, the esters must be hydrolyzed.

-

Dissolve the crude extract in a 10% ethanolic potassium hydroxide solution.[2]

-

Heat the mixture at 55-60°C with stirring for approximately 2 hours to ensure complete saponification.[3]

-

-

Isolation of Free Solanesol:

-

After cooling the saponified mixture, perform a liquid-liquid extraction using a non-polar solvent such as hexane to separate the free solanesol from the aqueous phase.[3]

-

Collect the organic (hexane) phase and concentrate it using a rotary evaporator to obtain the crude solanesol.

-

Purification by Column Chromatography

Further purification of the crude solanesol is achieved via column chromatography.[3]

-

Stationary Phase Preparation:

-

Prepare a slurry of silica gel or alumina in hexane.

-

Pour the slurry into a chromatography column and allow it to pack uniformly.

-

Equilibrate the column by passing several volumes of hexane through it.

-

-

Sample Loading and Elution:

-

Dissolve the crude solanesol extract in a minimal volume of hexane.

-

Carefully load the sample onto the top of the packed column.

-

Begin elution with pure hexane to remove highly non-polar impurities.

-

Gradually increase the polarity of the mobile phase by introducing ethyl acetate (e.g., a gradient from pure hexane to hexane:ethyl acetate 8:2).

-

-

Fraction Collection and Analysis:

-

Collect eluate fractions and monitor the separation using Thin-Layer Chromatography (TLC).

-

Pool the fractions containing pure solanesol, identified by comparison with a standard.

-

Remove the solvent from the pooled fractions via rotary evaporation to yield purified solanesol.

-

Quantification by High-Performance Liquid Chromatography (HPLC)

The purity and concentration of solanesol are determined using Reverse-Phase HPLC.[2]

-

Chromatographic Conditions:

-

Sample and Standard Preparation:

-

Prepare a stock solution of purified solanesol or a certified reference standard in the mobile phase.

-

Create a series of calibration standards by diluting the stock solution (e.g., over a range of 10-50 µg/mL).[2]

-

Dissolve the unknown sample in the mobile phase and filter through a 0.45 µm syringe filter before injection.

-

-

Analysis and Quantification:

-

Inject the standards and sample onto the HPLC system.

-

Construct a calibration curve by plotting the peak area against the concentration of the standards.

-

Determine the concentration of solanesol in the sample by interpolating its peak area on the calibration curve.

-

References

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. benchchem.com [benchchem.com]

- 4. Determination of Free Solanesol Levels in Cigarette Filters by Liquid Chromatography–Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Rapid determination of total solanesol in tobacco leaf by ultrasound-assisted extraction with RP-HPLC and ESI-TOF/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Bioactivities and Medicinal Value of Solanesol and Its Accumulation, Extraction Technology, and Determination Methods - PMC [pmc.ncbi.nlm.nih.gov]

- 7. [Determination of solanesol in the extracts of tobacco leaves by high performance liquid chromatography (HPLC)] - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Natural Sources of Solanesol in Solanaceous Plants

For Researchers, Scientists, and Drug Development Professionals

Introduction

Solanesol, a long-chain polyisoprenoid alcohol (C45H74O), is a high-value bioactive compound with critical applications in the pharmaceutical and nutraceutical industries.[1][2] It serves as an essential precursor in the synthesis of Coenzyme Q10 (CoQ10) and Vitamin K2, both of which are vital for human health.[3][4][5] Due to the structural complexity and stereospecificity that make its chemical synthesis challenging, the primary commercial source of solanesol remains its extraction from natural plant materials.[3][4][6]

The Solanaceae family, commonly known as the nightshade family, is the principal natural reservoir of this compound.[3][4][6] Solanesol is found in various species, including tobacco, potato, tomato, eggplant, and pepper.[4][6] This technical guide provides an in-depth overview of the natural sources of solanesol within this plant family, summarizes quantitative data on its accumulation, details experimental protocols for its extraction and analysis, and illustrates the core biosynthetic pathway.

Natural Sources and Distribution in Solanaceae

Solanesol is primarily synthesized and stored in the green tissues of solanaceous plants, with leaves being the main site of accumulation.[3][7][8] Its concentration can vary significantly based on the species, cultivar, plant organ, developmental stage, and environmental growing conditions.[3][9][10]

-

Tobacco (Nicotiana tabacum) : Tobacco is the richest known plant source of solanesol, making it the primary raw material for industrial extraction.[3][4][11] The solanesol content in tobacco leaves from different varieties can range from 1.78% to 3.60% of the dry matter.[3][10] Within a single plant, the upper leaves contain a higher concentration of solanesol than the middle and lower leaves.[12][13] The stalk and roots contain significantly lower amounts.[3][14]

-

Potato (Solanum tuberosum) : The foliage of the potato plant, often considered an agricultural waste product, is a viable source of solanesol.[7][15] The solanesol content in potato leaves can range from 0.04% to as high as 1.5% of the dry weight.[7][10] In contrast, the levels in potato tubers are approximately 1000-fold lower than in the leaves.[7][15]

-

Tomato (Solanum lycopersicum) : Tomato leaves are another promising alternative source for solanesol extraction.[16] The reported content in tomato leaves generally falls between 0.1% and 0.4% of the dry weight.[6][17]

-

Other Solanaceous Plants : Eggplant (Solanum melongena) and pepper (Capsicum annuum) leaves also contain solanesol, with reported concentrations typically ranging from 0.2% to 0.9%.[4][6][17]

Genetic factors play a major role in determining solanesol content, but environmental factors such as temperature, light exposure, and biotic stress (e.g., pathogen infection) have also been shown to significantly influence its accumulation.[3][7][11][18]

Quantitative Data Presentation

The following table summarizes the reported quantitative data for solanesol content in various solanaceous plants. These values represent a general range, and actual concentrations can vary based on the specific cultivar, analytical method, and environmental conditions.

| Plant Species | Common Name | Plant Part | Solanesol Content (% of Dry Weight) | References |

| Nicotiana tabacum | Tobacco | Leaves | 0.20 - 4.13% (some varieties up to 6.4%) | [1][3][6][10][12] |

| Stems | 0.6 - 1.9% | [6] | ||

| Roots | Significantly lower than leaves and stems | [3][14] | ||

| Solanum tuberosum | Potato | Leaves | 0.04 - 1.5% | [7][10][19] |

| Tubers | ~0.001% (Trace amounts) | [7][15] | ||

| Solanum lycopersicum | Tomato | Leaves | 0.1 - 0.4% | [6][17] |

| Solanum melongena | Eggplant | Leaves | 0.2 - 0.4% | [6][17] |

| Capsicum annuum | Pepper | Leaves | 0.35 - 0.9% | [6] |

Solanesol Biosynthesis Pathway

In higher plants, solanesol is synthesized in the plastids via the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway.[4][18][20] This pathway begins with the precursors pyruvate and glyceraldehyde-3-phosphate and proceeds through a series of enzymatic steps to produce the universal five-carbon isoprenoid building blocks, isopentenyl diphosphate (IPP) and dimethylallyl diphosphate (DMAPP).[5] Solanesyl diphosphate synthase (SPS) then catalyzes the sequential head-to-tail condensation of eight IPP molecules with a geranylgeranyl diphosphate (GGPP) molecule to form solanesyl diphosphate (SPP). Finally, a phosphatase removes the diphosphate group to yield free solanesol.[5]

References

- 1. Frontiers | Solanesol: a promising natural product [frontiersin.org]

- 2. Solanesol: a promising natural product - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Bioactivities and Medicinal Value of Solanesol and Its Accumulation, Extraction Technology, and Determination Methods - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. benchchem.com [benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. Environmental and Genetic Factors Associated with Solanesol Accumulation in Potato Leaves - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Bioactivities and Medicinal Value of Solanesol and Its Accumulation, Extraction Technology, and Determination Methods - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Rapid determination of total solanesol in tobacco leaf by ultrasound-assisted extraction with RP-HPLC and ESI-TOF/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. journal.hep.com.cn [journal.hep.com.cn]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. benchchem.com [benchchem.com]

- 18. RNA Sequencing Provides Insights into the Regulation of Solanesol Biosynthesis in Nicotiana tabacum Induced by Moderately High Temperature - PMC [pmc.ncbi.nlm.nih.gov]

- 19. US4013731A - Process for the manufacture of solanesol - Google Patents [patents.google.com]

- 20. Organ- and Growing Stage-Specific Expression of Solanesol Biosynthesis Genes in Nicotiana tabacum Reveals Their Association with Solanesol Content - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Core Biosynthesis Pathway of Solanesol in Tobacco

Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Solanesol, a C45 polyprenoid alcohol, is a compound of significant interest in the pharmaceutical industry, primarily serving as a key intermediate in the synthesis of Coenzyme Q10 and Vitamin K2.[1][2] Tobacco (Nicotiana tabacum) stands out as the most abundant natural source of solanesol, where it accumulates predominantly in the leaves.[2][3] Understanding the intricate biosynthetic pathway of solanesol in tobacco is paramount for developing strategies to enhance its production through metabolic engineering and advanced cultivation practices. This technical guide provides a comprehensive overview of the solanesol biosynthesis pathway, focusing on the core enzymatic steps, regulatory mechanisms, quantitative data, and detailed experimental protocols for its study.

The Solanesol Biosynthesis Pathway in Tobacco

Solanesol is synthesized in the plastids of tobacco cells via the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway.[1][4][5] This pathway begins with the precursors pyruvate and glyceraldehyde-3-phosphate and proceeds through a series of enzymatic reactions to produce the universal isoprene units, isopentenyl diphosphate (IPP) and its isomer dimethylallyl diphosphate (DMAPP). These C5 units are then sequentially condensed to form longer-chain isoprenoid diphosphates, culminating in the formation of solanesyl diphosphate (SPP), the direct precursor to solanesol.

The key enzymes involved in this pathway have been identified and characterized in Nicotiana tabacum.[6][7][8] The initial and final steps, catalyzed by 1-deoxy-D-xylulose 5-phosphate synthase (DXS) and solanesyl diphosphate synthase (SPS) respectively, are considered crucial for the regulation of solanesol accumulation.[6][9]

References

- 1. Solanesol Biosynthesis in Plants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Bioactivities and Medicinal Value of Solanesol and Its Accumulation, Extraction Technology, and Determination Methods - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Solanesol - Wikipedia [en.wikipedia.org]

- 4. tandfonline.com [tandfonline.com]

- 5. Biosynthetic pathway for the C45 polyprenol, solanesol, in tobacco - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. mdpi.com [mdpi.com]

- 8. Organ- and Growing Stage-Specific Expression of Solanesol Biosynthesis Genes in Nicotiana tabacum Reveals Their Association with Solanesol Content - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

The Multifaceted Biological Activities of Solanesol and Its Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Solanesol, a long-chain polyisoprenoid alcohol primarily extracted from solanaceous plants like tobacco, potato, and tomato, has emerged as a molecule of significant interest in the pharmaceutical and biomedical fields.[1][2] Its unique chemical structure, characterized by nine isoprene units, imparts a range of biological activities.[1] Beyond its established role as a key intermediate in the synthesis of coenzyme Q10 and vitamin K2, solanesol and its synthetic derivatives have demonstrated promising anticancer, anti-inflammatory, antimicrobial, and neuroprotective properties.[1][3] This technical guide provides an in-depth overview of the biological activities of solanesol and its derivatives, presenting key quantitative data, detailed experimental protocols, and visualizations of the underlying signaling pathways to support further research and drug development efforts.

Anticancer Activities

Solanesol and its derivatives have exhibited notable cytotoxic effects against various cancer cell lines. The primary mechanisms of action appear to involve the induction of apoptosis and the modulation of key signaling pathways, such as the PI3K/Akt pathway, which is crucial for cell growth and survival.[4][5]

Quantitative Data: Anticancer Activity

| Compound/Derivative | Cell Line | IC50 Value | Reference |

| Farnesol | HeLa (Cervical Cancer) | 33.5 µM (24h), 23.8 µM (48h), 17.6 µM (72h) | [6] |

| N-solanesyl-N,N′-bis(3,4-dimethoxybenzyl)ethylenediamine (SDB) | V79/ADM (Multidrug-Resistant Chinese Hamster Lung Fibroblasts) | Potentiates activity of other anticancer drugs | [7] |

| Solanesyl-5-fluorouracil ester derivatives | Various | Good antitumor activity with low toxicity | [3] |

Experimental Protocols

This protocol outlines the determination of the cytotoxic effects of solanesol derivatives on cancer cell lines, such as HeLa cells.[8][9][10]

-

Cell Seeding: Plate HeLa cells (1 x 10^4 cells/well) in a 96-well plate containing 100 µL of complete Dulbecco's Modified Eagle Medium (DMEM) and incubate overnight at 37°C in a 5% CO2 atmosphere.

-

Compound Treatment: Prepare serial dilutions of the solanesol derivative in DMEM. Replace the culture medium with fresh medium containing the desired concentrations of the test compound. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known anticancer drug).

-

Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.

-

MTT Addition: After incubation, add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.

-

Formazan Solubilization: Remove the MTT-containing medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 490 nm or 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Signaling Pathway Visualization

The PI3K/Akt signaling pathway is a critical regulator of cell survival and proliferation, and its inhibition is a key strategy in cancer therapy. Solanesol derivatives have been shown to modulate this pathway.

Caption: Inhibition of the PI3K/Akt pathway by solanesol derivatives.

Anti-inflammatory Activities

Solanesol and its derivatives have demonstrated significant anti-inflammatory effects in both in vitro and in vivo models.[11][12] These effects are attributed to their ability to modulate inflammatory signaling pathways, such as the Keap1/Nrf2/ARE pathway, and to inhibit the production of pro-inflammatory mediators.[7][13]

Quantitative Data: Anti-inflammatory Activity

| Compound/Derivative | Assay | Effect | Reference |

| Solanesol | Carrageenan-induced rat paw edema | Reduction in paw edema | [2] |

| Solanesol | LPS-stimulated RAW264.7 macrophages | Inhibition of IL-1β, IL-6, and TNF-α secretion | [7] |

| Solanesol (50 mg/kg) | CFA-induced mouse model | Reduction in anxiety-like behaviors and pro-inflammatory cytokines (IL-1β, TNF-α) | [12][14] |

Experimental Protocols

This protocol describes a widely used method to evaluate the acute anti-inflammatory activity of solanesol and its derivatives.[2][15][16]

-

Animal Preparation: Use male Wistar rats (150-200g). Acclimatize the animals for at least one week before the experiment.

-

Compound Administration: Administer the test compound (solanesol or its derivative) orally or intraperitoneally at a specific dose. A control group should receive the vehicle, and a positive control group should receive a standard anti-inflammatory drug (e.g., indomethacin).

-

Induction of Edema: One hour after compound administration, inject 0.1 mL of 1% carrageenan suspension in saline into the sub-plantar region of the right hind paw of each rat.

-

Paw Volume Measurement: Measure the paw volume of each rat using a plethysmometer at 0, 1, 2, 3, and 4 hours after the carrageenan injection.

-

Data Analysis: Calculate the percentage of inhibition of edema for each group compared to the control group.

Signaling Pathway Visualization

The Keap1/Nrf2/ARE pathway is a major regulator of cellular defense against oxidative stress and inflammation. Solanesol has been shown to activate this pathway, leading to the expression of antioxidant and anti-inflammatory genes.[7][17]

Caption: Solanesol-mediated activation of the Nrf2 pathway.

Antimicrobial Activities

Solanesol has demonstrated inhibitory effects against a range of both Gram-positive and Gram-negative bacteria.[18][19] Its derivatives are also being explored for their potential as novel antimicrobial agents.

Quantitative Data: Antimicrobial Activity

| Compound/Derivative | Microorganism | MIC Value | Reference |

| Solanesol | Staphylococcus aureus | Strong inhibitory effect | [18] |

| Solanesol | Escherichia coli | Significant inhibitory effect | [18][19] |

| Diterpene derivatives | Escherichia coli (permeabilized) | 125 µg/mL | [20] |

| Diterpene derivatives | Staphylococcus aureus (MSSA & MRSA) | 15.6 - 62.5 µg/mL | [20] |

Experimental Protocols

This protocol is used to determine the lowest concentration of a solanesol derivative that inhibits the visible growth of a microorganism.[21]

-

Preparation of Agar Plates: Prepare a series of agar plates (e.g., Mueller-Hinton agar) containing serial twofold dilutions of the solanesol derivative. Also, prepare a drug-free control plate.

-

Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus or Escherichia coli) equivalent to a 0.5 McFarland standard.

-

Inoculation: Spot a small volume (e.g., 1-10 µL) of the standardized inoculum onto the surface of each agar plate.

-

Incubation: Incubate the plates at 37°C for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.

References

- 1. texaschildrens.org [texaschildrens.org]

- 2. researchgate.net [researchgate.net]

- 3. Bioactivities and Medicinal Value of Solanesol and Its Accumulation, Extraction Technology, and Determination Methods - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | Anticancer activity of glycoalkaloids from Solanum plants: A review [frontiersin.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Solanesol: a promising natural product - PMC [pmc.ncbi.nlm.nih.gov]

- 8. rsc.org [rsc.org]

- 9. MTT assay [protocols.io]

- 10. MTT assay protocol | Abcam [abcam.com]

- 11. researchgate.net [researchgate.net]

- 12. mdpi.com [mdpi.com]

- 13. mdpi.com [mdpi.com]

- 14. researchgate.net [researchgate.net]

- 15. inotiv.com [inotiv.com]

- 16. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 17. An Overview of NRF2-Activating Compounds Bearing α,β-Unsaturated Moiety and Their Antioxidant Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Antimicrobial Activity of Selected Phytochemicals against Escherichia coli and Staphylococcus aureus and Their Biofilms [mdpi.com]

- 19. researchgate.net [researchgate.net]

- 20. mdpi.com [mdpi.com]

- 21. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]

anti-inflammatory mechanisms of solanesol

An In-depth Technical Guide on the Core Anti-inflammatory Mechanisms of Solanesol

For Researchers, Scientists, and Drug Development Professionals

Abstract

Solanesol, a long-chain polyisoprenoid alcohol predominantly found in plants of the Solanaceae family, has garnered significant scientific interest for its diverse pharmacological activities.[1] This technical guide provides a comprehensive overview of the molecular mechanisms underpinning the anti-inflammatory properties of solanesol. Recent preclinical studies have demonstrated its potential in mitigating inflammatory responses through multiple signaling pathways.[2] Mechanistically, solanesol exerts its effects by suppressing the generation of reactive oxygen species (ROS), inhibiting pro-inflammatory cytokines, and modulating key inflammatory signaling cascades, including the NF-κB, Nrf2/HO-1, and NLRP3 inflammasome pathways.[2][3][4] This document consolidates the current understanding of solanesol's anti-inflammatory action, presenting quantitative data from key studies, detailing experimental protocols, and visualizing the intricate signaling pathways involved.

Core Anti-inflammatory Mechanisms

Solanesol's anti-inflammatory activity is multifaceted, involving the modulation of several key signaling pathways that are crucial in the inflammatory response.

Inhibition of Pro-inflammatory Mediators

Solanesol has been consistently shown to reduce the production of key pro-inflammatory cytokines and mediators. In various experimental models, treatment with solanesol leads to a significant decrease in the levels of Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1beta (IL-1β), Interleukin-6 (IL-6), and Prostaglandin E2 (PGE2).[2][3] This suppression of inflammatory mediators is a cornerstone of its therapeutic potential in inflammatory disorders.[1]

Modulation of the Nrf2/HO-1 Signaling Pathway

A primary mechanism of solanesol's action is the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, a master regulator of the antioxidant response. Solanesol promotes the phosphorylation of Akt and p38 MAP kinase, which in turn facilitates the nuclear translocation of Nrf2.[3][5] Once in the nucleus, Nrf2 binds to the antioxidant response element (ARE) and initiates the transcription of downstream antioxidant enzymes, most notably Heme Oxygenase-1 (HO-1).[5][6] The induction of HO-1 plays a critical role in cytoprotection against oxidative stress and inflammation, partly by inhibiting the production of pro-inflammatory cytokines.[5]

Inhibition of the NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation. Solanesol has been shown to inhibit the phosphorylation of the p65 subunit of NF-κB.[3] This inhibition prevents the translocation of NF-κB into the nucleus, thereby blocking the transcription of a wide array of pro-inflammatory genes, including those for TNF-α, IL-1β, and IL-6.[2][3] This action is also linked to the upregulation of SIRT1, which contributes to the suppression of p65 phosphorylation.[3]

Inactivation of the NLRP3 Inflammasome

Recent studies have highlighted solanesol's role in mitigating inflammation by targeting the NOD-like receptor pyrin domain containing 3 (NLRP3) inflammasome.[4][7] The NLRP3 inflammasome is a multiprotein complex that, when activated, triggers the maturation and secretion of IL-1β. Solanesol has been found to inactivate the NLRP3 inflammasome by reducing potassium (K+) efflux and decreasing the production of reactive oxygen species (ROS) in macrophages, both of which are critical upstream signals for inflammasome assembly and activation.[7]

Quantitative Data from Preclinical Studies

The anti-inflammatory effects of solanesol have been quantified in several key preclinical studies. The following tables summarize the significant findings.

Table 1: In Vivo Anti-inflammatory Effects of Solanesol

| Model | Species | Dosing | Key Findings | Reference |

| Experimental Periodontitis | Rat | 15, 30, 60 mg/kg (i.g.) | Significantly reduced plasma levels of IL-1β, TNF-α, and PGE2 at all doses. | [2][3] |

| Chronic Inflammatory Pain (CFA) | Mouse | 50 mg/kg (i.p.) | Significantly reduced spinal cord levels of TNF-α and IL-1β; reversed mechanical allodynia and thermal hypersensitivity. | [8][9] |

| Neuroinflammation (CFA) | Mouse | 50 mg/kg (i.p.) | Reduced activation of microglia and astrocytes; downregulated TIA1, IL-1β, and TNF-α in the anterior cingulate cortex. | [3] |

| High-Fat Diet-Induced Obesity | Mouse | N/A | Reduced macrophage inflammation and inactivated the NLRP3 inflammasome in adipose tissue. | [4][7] |

CFA: Complete Freund's Adjuvant; i.g.: intragastric; i.p.: intraperitoneal.

Table 2: In Vitro Anti-inflammatory Effects of Solanesol

| Cell Line | Model | Concentration | Key Findings | Reference |

| RAW264.7 Macrophages | LPS Stimulation | N/A | Inhibited secretion of IL-1β, IL-6, and TNF-α. Activated Nrf2 and induced HO-1 expression. | [2][3][5] |

| THP-1 Macrophages | LPS + ATP Stimulation | N/A | Inhibited NLRP3 inflammasome activation and IL-1β secretion. | [7] |

| Human Red Blood Cells | Heat-induced hemolysis | 100 µg/mL | Showed significant membrane stabilizing activity (82.14%). | [10] |

LPS: Lipopolysaccharide.

Detailed Experimental Protocols

This section outlines the methodologies for key experiments used to characterize the anti-inflammatory properties of solanesol.

Carrageenan-Induced Paw Edema in Rats

This is a classical model for evaluating acute anti-inflammatory activity.

-

Animals: Male Wistar rats (150-200g) are used.[10]

-

Procedure:

-

Animals are fasted for 12 hours prior to the experiment with free access to water.

-

The initial paw volume of each rat is measured using a plethysmometer.

-

A topical gel formulation of solanesol or a vehicle control is applied to the plantar surface of the left hind paw.[5][6]

-

After 30 minutes, 0.1 mL of a 1% carrageenan solution in saline is injected subcutaneously into the sub-plantar region of the same paw to induce inflammation.

-

Paw volume is measured again at specified intervals (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection.

-

-

Data Analysis: The percentage of inhibition of edema is calculated for each group relative to the control group.

LPS-Stimulated Macrophage Culture

This in vitro model is essential for studying molecular mechanisms.

-

Cell Line: RAW264.7 murine macrophages or THP-1 human monocytes (differentiated into macrophages).[3][7]

-

Procedure:

-

Cells are seeded in appropriate culture plates and allowed to adhere.

-

Cells are pre-treated with various concentrations of solanesol or vehicle for a specified time (e.g., 1 hour).

-

Inflammation is induced by adding Lipopolysaccharide (LPS; e.g., 1 µg/mL) to the culture medium. For NLRP3 inflammasome studies, a second stimulus like ATP is added.[7]

-

After an incubation period (e.g., 24 hours), the cell culture supernatant is collected for cytokine analysis, and cell lysates are prepared for protein (Western blot) or mRNA (RT-PCR) analysis.

-

-

Assays:

-

Cytokine Measurement: Levels of TNF-α, IL-1β, and IL-6 in the supernatant are quantified using Enzyme-Linked Immunosorbent Assay (ELISA) kits.

-

Western Blot: Cell lysates are used to determine the protein expression and phosphorylation status of key signaling molecules like p-p38, p-Akt, p-p65, Nrf2, HO-1, and NLRP3 components.[8][9]

-

RT-PCR: Used to measure the mRNA expression levels of inflammatory genes.[5]

-

CFA-Induced Chronic Inflammatory Pain Model

This model is used to assess the efficacy of solanesol against chronic pain and neuroinflammation.

-

Animals: Adult C57BL/6 mice.[8]

-

Procedure:

-

Baseline behavioral sensitivity (mechanical and thermal) is measured.

-

Chronic inflammation is induced by a single intraplantar injection of Complete Freund's Adjuvant (CFA) into one hind paw.

-

After inflammation is established (e.g., 7 days), mice are treated with solanesol (e.g., 50 mg/kg, i.p.) or vehicle daily for a set period (e.g., one week).[8]

-

Behavioral tests are conducted to assess pain sensitivity.

-

At the end of the experiment, tissues such as the spinal cord or specific brain regions are collected for analysis.

-

-

Behavioral Assessments:

-

Mechanical Allodynia: Measured using von Frey filaments, assessing the paw withdrawal threshold to a non-noxious stimulus.[8]

-

Thermal Hyperalgesia: Measured using a plantar test device, assessing the paw withdrawal latency to a heat stimulus.

-

-

Tissue Analysis:

Conclusion and Future Directions

Solanesol demonstrates significant anti-inflammatory properties through a multi-targeted approach, primarily involving the activation of the Nrf2/HO-1 pathway and the inhibition of the NF-κB and NLRP3 inflammasome signaling cascades. The preclinical data strongly support its potential as a therapeutic agent for a variety of inflammatory conditions.[1][2] However, the current body of research faces limitations, including a lack of in vivo pharmacokinetic data and comprehensive toxicity assessments.[2][3] Future research should focus on elucidating the precise molecular targets of solanesol, utilizing multi-omics approaches to uncover its broader mechanisms of action, and developing advanced delivery systems, such as nanotechnology, to enhance its bioavailability and clinical translation.[1] Integrating these experimental approaches will be crucial for promoting solanesol from a promising natural product to a clinically viable therapeutic.

References

- 1. Solanesol: a promising natural product - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Frontiers | Solanesol: a promising natural product [frontiersin.org]

- 3. Solanesol: a promising natural product - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Amelioration of obesity-associated disorders using solanesol with the mitigation of NLRP3 inflammasome activation and macrophage inflammation in adipose tissue - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. Amelioration of obesity-associated disorders using solanesol with the mitigation of NLRP3 inflammasome activation and macrophage inflammation in adipose tissue - Food & Function (RSC Publishing) [pubs.rsc.org]

- 8. Solanesol alleviates CFA-induced chronic inflammatory pain via inhibition of proinflammatory cytokines in spinal glial cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Solanesol alleviates CFA-induced chronic inflammatory pain via inhibition of proinflammatory cytokines in spinal glial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. globalresearchonline.net [globalresearchonline.net]

- 11. researchgate.net [researchgate.net]

A Technical Guide to the Preclinical Neuroprotective Effects of Solanesol

For Researchers, Scientists, and Drug Development Professionals

Introduction

Solanesol, a long-chain polyisoprenoid alcohol primarily extracted from solanaceous plants like tobacco, potato, and tomato, has garnered significant attention in preclinical research for its neuroprotective potential. Its role as a key intermediate in the biosynthesis of Coenzyme Q10 (CoQ10), a vital component of the mitochondrial electron transport chain and a potent antioxidant, underpins much of its therapeutic promise. This technical guide provides an in-depth overview of the preclinical studies investigating the neuroprotective effects of solanesol, with a focus on quantitative data, detailed experimental methodologies, and the underlying signaling pathways.

Core Mechanisms of Neuroprotection

Solanesol's neuroprotective effects are multifaceted, primarily attributed to its ability to bolster mitochondrial function, combat oxidative stress, and reduce inflammation. As a precursor to CoQ10, solanesol can enhance cellular energy production and mitigate mitochondrial dysfunction, a common pathological feature in many neurodegenerative diseases.[1][2] Furthermore, studies suggest that solanesol can modulate key signaling pathways involved in cellular defense and inflammation, such as the Nrf2 and SIRT-1 pathways.[1]

Preclinical Evidence in Neurodegenerative Disease Models

Huntington's Disease Model

In a preclinical model of Huntington's disease induced by 3-nitropropionic acid (3-NP) in rats, solanesol demonstrated significant neuroprotective effects. 3-NP induces neurotoxicity by inhibiting succinate dehydrogenase (Complex II) of the mitochondrial respiratory chain, leading to energy depletion and oxidative stress.

| Parameter | 3-NP Treated Group | Solanesol (5 mg/kg) + 3-NP | Solanesol (10 mg/kg) + 3-NP | Solanesol (15 mg/kg) + 3-NP | Reference |

| Locomotor Activity (counts) | 55.05 ± 13.45 | Significantly Increased | Significantly Increased | Significantly Increased | [2] |

| Escape Latency (sec) - Day 10 | 59.06 ± 7.42 | Significantly Decreased | Significantly Decreased | Significantly Decreased | [2] |

| Time in Target Quadrant (sec) | 8.04 ± 2.29 | Significantly Increased | Significantly Increased | Significantly Increased | [2] |

| Number of Slips (Balance Beam) | 13.34 ± 1.34 | Significantly Decreased | Significantly Decreased | Significantly Decreased | [2] |

| ATP (nmol/mg protein) | Decreased | Significantly Increased | Significantly Increased | Significantly Increased | [2] |

| MDA (nmol/mg protein) | Increased | Significantly Decreased | Significantly Decreased | Significantly Decreased | [2] |

| GSH (µmol/mg protein) | Decreased | Significantly Increased | Significantly Increased | Significantly Increased | [2] |

| SOD (U/mg protein) | Decreased | Significantly Increased | Significantly Increased | Significantly Increased | [2] |

| Catalase (µmol/min/mg protein) | Decreased | Significantly Increased | Significantly Increased | Significantly Increased | [2] |

-

Animal Model: Male Wistar rats.

-

Induction of Neurotoxicity: Intraperitoneal (i.p.) injection of 3-nitropropionic acid (10 mg/kg) for 15 days.

-

Solanesol Administration: Oral (p.o.) administration of solanesol (5, 10, and 15 mg/kg) daily, one hour before 3-NP injection, for 15 days.

-

Behavioral Assessments:

-

Locomotor Activity: Measured using an actophotometer.

-

Morris Water Maze: To assess spatial learning and memory.

-

Elevated Plus Maze: To evaluate anxiety-like behavior.

-

Balance Beam Test: To assess motor coordination.

-

-

Biochemical Analysis: Brain homogenates (striatum, cortex, and hippocampus) were analyzed for levels of ATP, succinate dehydrogenase (SDH), lactate dehydrogenase (LDH), acetylcholinesterase (AChE), malondialdehyde (MDA), reduced glutathione (GSH), nitrite, superoxide dismutase (SOD), and catalase.[2]

Parkinson's Disease Model

A zebrafish model of Parkinson's disease, induced by the neurotoxin tramadol, has been utilized to evaluate the neuroprotective effects of solanesol. Tramadol-induced parkinsonism in zebrafish is characterized by motor deficits and neurochemical alterations.

Specific quantitative data from the full-text article by Alam et al. is required for a comprehensive table. However, the study reports that solanesol administration at doses of 25, 50, and 100 mg/kg led to significant improvements in behavior, modulation of biochemical markers, attenuation of neuroinflammation, restoration of neurotransmitter levels, and enhancement of mitochondrial activity.[3][4]

-

Animal Model: Zebrafish.

-

Induction of Neurotoxicity: Administration of tramadol (50 mg/kg) over a 20-day period.

-

Solanesol Administration: Solanesol was administered at doses of 25, 50, and 100 mg/kg, three hours prior to tramadol administration, from day 11 to day 20.

-

Behavioral Assessments: Motor coordination was assessed weekly using open field and novel diving tank apparatuses.

-

Biochemical Analysis: On day 21, brain tissues were examined for markers of oxidative stress, inflammation, and neurotransmitter levels.[3]

Intracerebral and Intraventricular Hemorrhage Model

In a rat model of combined intracerebral and intraventricular hemorrhage induced by autologous blood injection, solanesol demonstrated neuroprotective potential by improving behavioral and neurochemical deficits.

Specific quantitative data from the full-text article by Rajdev et al. (2020) is required for a comprehensive table. The study indicates that long-term administration of solanesol at 40 and 60 mg/kg, alone and in combination with other drugs, provided a neuroprotective effect by improving behavioral and neurochemical deficits and gross pathological changes.[5][6][7]

-

Animal Model: Wistar rats.

-

Induction of Hemorrhage: Injection of autologous blood (20 μl/5 minutes) into the rat brain.

-

Solanesol Administration: Long-term administration of solanesol at 40 and 60 mg/kg.

-

Assessments: The study evaluated behavioral and neurochemical deficits, as well as gross pathological changes.[5][6][7]

Signaling Pathways and Experimental Workflows

Signaling Pathways

The neuroprotective effects of solanesol are mediated through complex signaling pathways. The following diagrams, generated using the DOT language, illustrate these proposed mechanisms.

Experimental Workflows

The following diagrams illustrate the general experimental workflows used in the preclinical studies of solanesol.

Conclusion and Future Directions

The preclinical evidence strongly suggests that solanesol is a promising neuroprotective agent with multiple mechanisms of action. Its ability to enhance mitochondrial function, mitigate oxidative stress, and reduce neuroinflammation positions it as a potential therapeutic candidate for a range of neurodegenerative disorders.

Future research should focus on:

-

Elucidating the precise molecular targets of solanesol beyond its role as a CoQ10 precursor.

-

Conducting pharmacokinetic and pharmacodynamic studies to optimize dosing and delivery.

-

Evaluating the efficacy of solanesol in a wider range of preclinical models of neurodegeneration.

-

Investigating the potential for synergistic effects when combined with other neuroprotective agents.

This technical guide provides a solid foundation for researchers and drug development professionals to understand the current landscape of preclinical research on solanesol and to guide future investigations into its therapeutic potential.

References

- 1. researchgate.net [researchgate.net]

- 2. Neuroprotective effect of solanesol against 3-nitropropionic acid-induced Huntington's disease-like behavioral, biochemical, and cellular alterations: Restoration of coenzyme-Q10-mediated mitochondrial dysfunction - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Neuroprotective potential of solanesol against tramadol induced zebrafish model of Parkinson's disease: insights from neurobehavioral, molecular, and neurochemical evidence - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Neuroprotective potential of solanesol in a combined model of intracerebral and intraventricular hemorrhage in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Neuroprotective potential of solanesol in a combined model of intracerebral and intraventricular hemorrhage in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

The Pivotal Role of Solanesol in Plant Physiology and Defense: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Solanesol, a C45 isoprenoid alcohol, is a significant secondary metabolite predominantly found in plants of the Solanaceae family. While historically recognized as a key intermediate in the synthesis of vital compounds like Coenzyme Q10 and Vitamin K2, its intrinsic roles within the plant have garnered increasing scientific attention. This technical guide provides a comprehensive overview of the multifaceted functions of solanesol in plant physiology and defense. It delves into its biosynthesis, its fundamental role in primary metabolism as a precursor to plastoquinone, and its dynamic involvement in plant responses to both biotic and abiotic stressors. This document summarizes key quantitative data, details established experimental protocols for its study, and presents visual workflows and signaling pathways to facilitate a deeper understanding for researchers, scientists, and professionals in drug development.

Introduction

Solanesol is a long-chain, all-trans-polyisoprenoid alcohol that accumulates to high levels in the leaves of solanaceous plants such as tobacco (Nicotiana tabacum), potato (Solanum tuberosum), tomato (Solanum lycopersicum), and eggplant (Solanum melongena)[1][2][3]. Its significance extends from being a valuable starting material for the pharmaceutical industry to playing a crucial role in the plant's own physiological and defense mechanisms[4][5]. Understanding the endogenous functions of solanesol can provide insights into plant stress adaptation and may open new avenues for the development of stress-tolerant crops and novel therapeutic agents.

Solanesol Biosynthesis

Solanesol is synthesized in the plastids via the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway[3][5][6]. This pathway produces the fundamental five-carbon isoprenoid precursors, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP). The biosynthesis of solanesol from these precursors involves a series of condensation reactions catalyzed by specific enzymes.

The key enzymes involved in the solanesol biosynthetic pathway are:

-

1-deoxy-D-xylulose 5-phosphate synthase (DXS)

-

1-deoxy-D-xylulose 5-phosphate reductoisomerase (DXR)

-

Isopentenyl diphosphate isomerase (IPI)

-

Geranylgeranyl diphosphate synthase (GGPPS)

-

Solanesyl diphosphate synthase (SPS) [5]

The pathway culminates in the formation of solanesyl diphosphate (SPP), which is then dephosphorylated to yield free solanesol.

Role in Plant Physiology

The primary physiological function of solanesol is to serve as the precursor for the side chain of plastoquinone-9 (PQ-9)[2]. Plastoquinone is an essential component of the photosynthetic electron transport chain in the thylakoid membranes of chloroplasts. It functions as a mobile electron carrier, shuttling electrons from Photosystem II to the cytochrome b6f complex. Therefore, the synthesis of solanesol is intrinsically linked to the photosynthetic capacity and overall primary metabolism of the plant.

Role in Plant Defense

Solanesol also functions as a secondary metabolite, playing a significant role in the plant's defense against a variety of environmental stresses. Its accumulation is often induced in response to both biotic and abiotic challenges.

Response to Biotic Stress

Infection by pathogens can trigger a significant increase in solanesol content in resistant plant varieties. For instance, in resistant tobacco cultivars, the solanesol content was observed to increase by more than seven-fold one week after infection with the Tobacco Mosaic Virus (TMV)[6]. This suggests that solanesol, or its derivatives, may act as a defense compound, contributing to the plant's immune response. The exact mechanism of its antimicrobial action is still under investigation but may involve the disruption of pathogen cell membranes or interference with their metabolic processes.

Response to Abiotic Stress

Abiotic stressors, such as moderately high temperatures and drought, have also been shown to induce the accumulation of solanesol. In potato plants, exposure to moderately elevated temperatures (30°C day/20°C night) resulted in an approximately six-fold increase in leaf solanesol content within seven days[1][2]. This response suggests a role for solanesol in thermotolerance, potentially by stabilizing cellular membranes or acting as an antioxidant to mitigate oxidative stress.

The accumulation of solanesol under stress conditions is likely regulated by complex signaling pathways, including those mediated by phytohormones like jasmonic acid (JA) and salicylic acid (SA), which are central to plant stress responses[7][8][9][10][11][12][13][14][15].

Quantitative Data on Solanesol Content

The concentration of solanesol varies significantly among different plant species, cultivars, and is influenced by environmental conditions and developmental stage[2][3][16]. The following tables summarize some of the reported quantitative data.

Table 1: Solanesol Content in Leaves of Various Solanaceae Species

| Plant Species | Common Name | Solanesol Content (% of dry weight) | Reference(s) |

| Nicotiana tabacum | Tobacco | 0.20 - 4.13 | [17][18] |

| Solanum tuberosum | Potato | 0.04 (fresh weight) - 1.5 (dry weight) | [2] |

| Solanum lycopersicum | Tomato | 0.30 - 0.40 | [16] |

| Solanum melongena | Eggplant | 0.30 - 0.40 | [16] |

| Capsicum annuum | Pepper | - | [3] |

Table 2: Effect of Stress on Solanesol Content

| Plant Species | Stress Condition | Change in Solanesol Content | Reference(s) |

| Nicotiana tabacum (resistant) | Tobacco Mosaic Virus (TMV) infection | > 7-fold increase | [6] |

| Solanum tuberosum | Moderately high temperature (30°C/20°C) | ~ 6-fold increase | [1][2] |

| Nicotiana tabacum | Moderately high temperature | Significant increase | [19] |

Experimental Protocols

Accurate and reproducible methods for the extraction, purification, and quantification of solanesol are crucial for research and development.

Solanesol Extraction

Several methods have been developed for the efficient extraction of solanesol from plant tissues. The choice of method depends on the sample matrix, desired scale, and available equipment.

Protocol 6.1.1: Solvent Extraction with Saponification

This is a classic and widely used method to extract total solanesol, including its esterified forms.

-

Sample Preparation: Air-dry or freeze-dry fresh plant leaves and grind them into a fine powder.

-

Extraction: Extract the powdered material with a non-polar solvent such as n-hexane or petroleum ether using a Soxhlet apparatus or by refluxing for several hours[4][20].

-

Concentration: Concentrate the extract using a rotary evaporator to obtain a crude paste.

-

Saponification: Dissolve the crude extract in ethanol and add a 10% (w/v) solution of potassium hydroxide in ethanol. Heat the mixture at 55-60°C for 2-3 hours with stirring to hydrolyze the solanesyl esters[21].

-

Liquid-Liquid Extraction: After cooling, transfer the saponified mixture to a separatory funnel and perform a liquid-liquid extraction with a non-polar solvent (e.g., n-hexane) to isolate the free solanesol[4][21].

-

Washing: Wash the organic layer with water until it is neutral.

-

Final Concentration: Dry the organic layer over anhydrous sodium sulfate and concentrate it using a rotary evaporator to yield the crude solanesol extract[21].

Protocol 6.1.2: Microwave-Assisted Extraction (MAE)

MAE is a more rapid extraction method that can improve efficiency.

-

Sample and Solvent: Mix the powdered plant material with an appropriate solvent (e.g., ethanol). The addition of a small amount of NaOH (e.g., 0.05 M) to the solvent can enhance extraction by simultaneous saponification[22].

-

Microwave Treatment: Subject the mixture to microwave irradiation. Optimal power and time need to be determined empirically but can be in the range of 200-600 W for 1.5-40 minutes[22][23][24].

-

Post-Extraction: After extraction, the mixture is filtered, and the solanesol can be further purified from the filtrate.

Solanesol Purification by Column Chromatography

Column chromatography is a standard method for purifying solanesol from the crude extract.

Protocol 6.2.1: Silica Gel Column Chromatography

-

Column Packing: Prepare a slurry of silica gel in a non-polar solvent like hexane and pack it into a glass column[4][20].

-

Sample Loading: Dissolve the crude solanesol extract in a minimal amount of the non-polar solvent and load it onto the top of the column.

-

Elution: Elute the column with a mobile phase of increasing polarity. A common solvent system is a gradient of petroleum ether and acetone (e.g., starting with 90:10 v/v) or hexane and ethyl acetate[4][20].

-

Fraction Collection: Collect the eluate in fractions and monitor the presence of solanesol in each fraction using Thin Layer Chromatography (TLC).

-

Pooling and Concentration: Pool the fractions containing pure solanesol and concentrate them using a rotary evaporator to obtain the purified compound[4].

Solanesol Quantification

High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are the most common and reliable methods for the quantification of solanesol.

Protocol 6.3.1: HPLC-UV Quantification

-

Chromatographic System: An HPLC system equipped with a UV detector.

-

Column: A C18 or C4 reverse-phase column is commonly used (e.g., 4.6 mm x 150 mm, 5 µm)[17][25].

-

Mobile Phase: A mixture of acetonitrile and water, or methanol and isopropanol[17][25][26]. The exact ratio should be optimized for the specific column and system.

-

Sample Preparation: Dissolve the purified solanesol or crude extract in the mobile phase and filter through a 0.45 µm syringe filter before injection.

-

Quantification: Create a calibration curve using a certified solanesol standard. The concentration of solanesol in the sample is determined by comparing its peak area to the calibration curve.

Protocol 6.3.2: LC-MS/MS Quantification

LC-MS/MS offers higher sensitivity and selectivity for solanesol analysis.

-

LC System: Coupled to a tandem mass spectrometer.

-

Column: A reverse-phase column such as a Symmetry Shield RP18 is suitable[27][28].

-

Mobile Phase: A mixture of acetonitrile and isopropanol (e.g., 1:1, v/v) containing a modifier like 2mM ammonium acetate[27][28].

-

Ionization: Atmospheric Pressure Chemical Ionization (APCI) in positive ion mode is often used[27][28].

-

MS/MS Detection: Multiple Reaction Monitoring (MRM) is used for quantification, which enhances specificity.

-

Quantification: Similar to HPLC-UV, quantification is performed using a standard curve.

Conclusion

Solanesol is a multifaceted molecule with crucial roles in both the primary metabolism and the defense mechanisms of plants, particularly within the Solanaceae family. Its function as a precursor to plastoquinone underscores its importance in photosynthesis, while its accumulation under various stress conditions highlights its role in plant adaptation and survival. The detailed experimental protocols provided in this guide offer a robust framework for researchers to accurately extract, purify, and quantify solanesol, facilitating further investigations into its physiological functions and potential applications. A deeper understanding of the regulation of solanesol biosynthesis and its mode of action in plant defense could lead to the development of more resilient crops and the discovery of new bioactive compounds for pharmaceutical use.

References

- 1. Frontiers | Environmental and Genetic Factors Associated with Solanesol Accumulation in Potato Leaves [frontiersin.org]

- 2. Environmental and Genetic Factors Associated with Solanesol Accumulation in Potato Leaves - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. Solanesol Biosynthesis in Plants - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Solanesol Biosynthesis in Plants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Jasmonic Acid Signaling Pathway in Plants - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Jasmonic Acid Signaling Pathway in Response to Abiotic Stresses in Plants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Jasmonic Acid Signaling Pathway in Plants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Kinetics of Salicylate-Mediated Suppression of Jasmonate Signaling Reveal a Role for Redox Modulation - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Dissection of salicylic acid-mediated defense signaling networks - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. mdpi.com [mdpi.com]

- 15. mdpi.com [mdpi.com]

- 16. benchchem.com [benchchem.com]

- 17. Rapid determination of total solanesol in tobacco leaf by ultrasound-assisted extraction with RP-HPLC and ESI-TOF/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Frontiers | Solanesol: a promising natural product [frontiersin.org]

- 19. researchgate.net [researchgate.net]

- 20. researchgate.net [researchgate.net]

- 21. benchchem.com [benchchem.com]

- 22. Microwave-assisted extraction of solanesol from tobacco leaves - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. pubs.aip.org [pubs.aip.org]

- 24. scholar.ui.ac.id [scholar.ui.ac.id]

- 25. benchchem.com [benchchem.com]

- 26. researchgate.net [researchgate.net]

- 27. Rapid and quantitative determination of solanesol in Nicotiana tabacum by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 28. researchgate.net [researchgate.net]

The Isolation of Solanesol: A Journey from Discovery to Modern Industrial Production

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Solanesol, a long-chain polyisoprenoid alcohol (all-trans-nonaprenol), stands as a pivotal molecule in both the pharmaceutical and nutraceutical industries. Primarily sourced from plants of the Solanaceae family, with tobacco (Nicotiana tabacum) being the most abundant reservoir, solanesol is a crucial precursor in the synthesis of high-value biochemicals such as Coenzyme Q10 (CoQ10) and Vitamin K2 analogues.[1] Its unique chemical structure, composed of nine isoprene units, also imparts it with inherent biological activities, including antioxidant, anti-inflammatory, and antimicrobial properties.[2][3] This technical guide delves into the history of solanesol's discovery and isolation, providing a comprehensive overview of both the seminal and contemporary experimental protocols. It aims to equip researchers, scientists, and drug development professionals with a thorough understanding of the evolution of solanesol extraction and purification, from its initial discovery to modern, large-scale industrial applications.

The Dawn of Discovery: The Pioneering Isolation of Solanesol (1956)

In 1956, R. L. Rowland, P. H. Latimer, and J. A. Giles at the R. J. Reynolds Tobacco Company reported the first successful isolation of a low-melting, unsaturated alcohol from flue-cured tobacco, which they named "solanesol."[4][5] Their work, published in the Journal of the American Chemical Society, laid the foundation for all subsequent research and commercial exploitation of this valuable compound. They were able to isolate solanesol in quantities corresponding to approximately 0.4% of the dry weight of the tobacco leaf.[4][5]

Experimental Protocol of Rowland, Latimer, and Giles (1956)

Objective: To isolate and characterize the neutral, ether-soluble components of flue-cured tobacco.

Materials:

-

Flue-cured tobacco leaves

-

Methanol

-

Ether

-

Acetone

-

Hexane

-

Alumina (for chromatography)

-

Silicic acid (for chromatography)

-

Florisil (for chromatography)

Procedure:

-

Initial Solvent Extraction: The flue-cured tobacco was first extracted with methanol, followed by a subsequent extraction with ether.

-

Concentration and Combination: The methanol and ether extracts were concentrated to yield residues, which were then combined.

-

Water Wash: The combined residue was treated with ether, and water-soluble materials were removed by washing with water.

-

Initial Purification (Two alternative methods):

-

Method A: Acetone Precipitation: The ether-soluble residue was dissolved in acetone and chilled to -27°C to precipitate out certain components.

-

Method B: Liquid-Liquid Partitioning: The residue was partitioned between 90% methanol and hexane.

-

-

Column Chromatography: The material obtained from either of the initial purification steps was then subjected to a series of chromatographic separations using columns packed with alumina, silicic acid, and Florisil. This step was crucial for separating the complex mixture of compounds.

-

Isolation of Solanesol: One of the largest fractions obtained from the chromatographic separation was a white, solid substance, which was identified as solanesol.

This pioneering work not only led to the discovery of solanesol but also established a fundamental workflow for its isolation that, in principle, is still relevant today.

The Evolution of Extraction and Purification Techniques

Since its initial discovery, the methods for isolating solanesol have evolved significantly, driven by the need for higher yields, greater purity, and more environmentally friendly and economically viable processes. Modern techniques focus on improving extraction efficiency, reducing solvent consumption, and shortening processing times.

Modern Extraction Methodologies

A variety of advanced extraction techniques have been developed and optimized for the industrial-scale production of solanesol. These methods offer distinct advantages over the traditional solvent extraction methods.

-

Ultrasound-Assisted Extraction (UAE): This technique utilizes the energy of ultrasonic waves to enhance the diffusion of solutes from the plant matrix into the solvent. UAE is known for its rapidity, high efficiency, and reduced solvent usage.[1]

-

Microwave-Assisted Extraction (MAE): MAE employs microwave energy to heat the solvent and plant material, leading to a faster and more efficient extraction process. This method can significantly reduce extraction time and solvent consumption.[6][7]

-

Supercritical Fluid Extraction (SFE): SFE uses a supercritical fluid, typically carbon dioxide, as the extraction solvent. This method is highly selective and allows for the extraction of solanesol without the use of harsh organic solvents, making it an environmentally friendly option.

Purification Techniques

Crude solanesol extracts contain various impurities, such as waxes and other lipids, that need to be removed to achieve the high purity required for pharmaceutical applications. The most common purification methods include:

-

Saponification: This process involves treating the crude extract with an alkali solution (e.g., potassium hydroxide in ethanol) to hydrolyze solanesyl esters, releasing free solanesol. This step is often crucial for maximizing the yield of solanesol.

-

Column Chromatography: Similar to the original method, modern column chromatography using stationary phases like silica gel or alumina remains a robust technique for purifying solanesol. The choice of solvents and elution gradients is optimized to achieve high separation efficiency.

-

Crystallization and Recrystallization: This is a final polishing step where the purified solanesol is dissolved in a suitable solvent and allowed to crystallize, which further removes impurities and yields a high-purity product.

Quantitative Data on Solanesol Isolation

The efficiency of different extraction and purification methods can be compared based on the yield and purity of the final solanesol product. The following tables summarize quantitative data from various studies.

Table 1: Comparison of Modern Solanesol Extraction Methods from Tobacco

| Extraction Method | Solvent(s) | Key Conditions | Yield (% of dry weight) | Purity (%) | Reference(s) |

| Ultrasound-Assisted Extraction (UAE) | Acetone | 1:17.5 solid-to-liquid ratio, 60°C, 2h, 160W | Not specified | Not specified | |

| Microwave-Assisted Extraction (MAE) | Ethanol/Hexane | 200W, 1.5 min | 1.3 | Not specified | [7] |

| MAE with Saponification | NaOH in solvent | 0.05 M NaOH, 40 min | 0.91 | Not specified | [6] |

| Supercritical Fluid Extraction (SFE) | CO2 with Ethanol | 20 MPa, 55°C, 1.5h | Not specified | 30 (crude) | |

| Dynamic Saponification Extraction | 6# solvent naphtha, NaOH in ethanol | 2.5h reaction time | Increased by 9.3% vs. conventional | Increased by 2.94% vs. conventional | [1] |

| Molecular Distillation | - | 200-220°C, 10 Pa | 77.10% (recovery) | 97.60 | |

| MIP-Flash Chromatography | Methanol, Methanol/Acetic Acid | - | 2.5 | 98.4 |

Table 2: Solanesol Content in Various Solanaceae Species

| Plant Species | Common Name | Solanesol Content (% of dry leaf weight) | Reference(s) |

| Nicotiana tabacum | Tobacco | 0.70 - 4.13 | |

| Solanum lycopersicum | Tomato | Varies | |

| Solanum tuberosum | Potato | Varies |

Detailed Experimental Protocols for Modern Isolation Techniques

The following sections provide detailed methodologies for key modern experiments in solanesol isolation.

Protocol for Ultrasound-Assisted Extraction (UAE) of Solanesol from Tobacco

Objective: To extract solanesol from tobacco leaves using ultrasound assistance to enhance efficiency.

Materials:

-

Dried and powdered tobacco leaves

-

Acetone

-

Ultrasonic bath or probe sonicator

-

Filter paper

-

Rotary evaporator

Procedure:

-

Sample Preparation: Weigh a known amount of dried and powdered tobacco leaves.

-

Extraction: Place the tobacco powder in a flask and add acetone at a solid-to-liquid ratio of 1:17.5 (g/mL).

-

Ultrasonication: Immerse the flask in an ultrasonic bath or place the probe of a sonicator into the mixture. Sonicate at a power of 160 W for 2 hours at a constant temperature of 60°C.

-

Filtration: After sonication, filter the mixture to separate the extract from the solid residue.

-

Concentration: Concentrate the filtrate using a rotary evaporator to remove the acetone and obtain the crude solanesol extract.

-

Further Purification: The crude extract can be further purified by saponification, column chromatography, and recrystallization.

Protocol for Microwave-Assisted Extraction (MAE) of Solanesol from Tobacco

Objective: To rapidly extract solanesol from tobacco leaves using microwave energy.

Materials:

-

Dried and powdered tobacco leaves

-

Ethanol

-

Hexane

-

Microwave extraction system

-

Filter paper

-

Rotary evaporator

Procedure:

-

Sample Preparation: Weigh a known amount of dried and powdered tobacco leaves.

-

Extraction: Place the tobacco powder in a microwave-transparent vessel. Add a mixture of ethanol and hexane as the extraction solvent.

-

Microwave Irradiation: Place the vessel in the microwave extraction system and irradiate at a power of 200 Watts for 1.5 minutes.

-

Filtration: After irradiation and cooling, filter the mixture to separate the extract from the solid residue.

-

Concentration: Concentrate the filtrate using a rotary evaporator to remove the solvents and obtain the crude solanesol extract.

-

Further Purification: The crude extract can be subjected to further purification steps as required.

Visualizing the Process: Workflows and Pathways

To better understand the logical flow of solanesol isolation and its biological origin, the following diagrams are provided.

Caption: General workflow for the isolation and purification of solanesol.

Caption: Biosynthesis of solanesol via the MEP pathway in plant plastids.

Conclusion

The journey of solanesol, from its initial discovery in flue-cured tobacco to its current status as a high-value industrial product, showcases the remarkable progress in natural product chemistry and extraction technology. The pioneering work of Rowland, Latimer, and Giles paved the way for decades of research that have culminated in the development of highly efficient and sustainable methods for its isolation. For researchers, scientists, and professionals in drug development, a thorough understanding of these methodologies is paramount for leveraging the full potential of solanesol in creating innovative pharmaceutical and nutraceutical products. The continued optimization of extraction and purification techniques will undoubtedly play a crucial role in ensuring a stable and cost-effective supply of this vital biochemical for years to come.

References

- 1. Application of supercritical CO2 for extraction of polyisoprenoid alcohols and their esters from plant tissues - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Flue-cured tobacco. 1. isolation of solanesol, an unsaturated alcohol | CORESTA [coresta.org]

- 3. files.core.ac.uk [files.core.ac.uk]

- 4. globethesis.com [globethesis.com]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Bioactivities and Medicinal Value of Solanesol and Its Accumulation, Extraction Technology, and Determination Methods - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes & Protocols: Microwave-Assisted Extraction of Solanesol from Tobacco Leaves

For Researchers, Scientists, and Drug Development Professionals

Introduction

Solanesol, a C45 aliphatic terpene alcohol, is a high-value bioactive compound primarily found in solanaceous plants, with tobacco (Nicotiana tabacum) leaves being the most abundant commercial source.[1][2] Its significance lies in its role as a key intermediate for the synthesis of vital biochemicals, including Coenzyme Q10 (CoQ10) and Vitamin K analogues.[3][4] Traditional extraction methods are often hampered by long extraction times and low efficiency.[5][6]

Microwave-Assisted Extraction (MAE) has emerged as a modern, efficient green technology for recovering solanesol.[1][4] This method utilizes microwave energy to heat the solvent and sample matrix, leading to the disruption of plant cell walls and enhanced release of the target compound.[6][7] The primary advantages of MAE over conventional techniques include significantly reduced extraction times, lower solvent consumption, and often higher extraction yields.[3][4][8]

These application notes provide a comprehensive overview and detailed protocols for the extraction, purification, and analysis of solanesol from tobacco leaves using MAE, tailored for laboratory and process development applications.

Data Presentation: MAE Parameters and Yields

The efficiency of Microwave-Assisted Extraction is influenced by several key parameters. The following tables summarize quantitative data from various studies, showcasing the impact of different experimental conditions on solanesol yield.

Table 1: Optimized MAE Conditions and Solanesol Yields from Various Studies

| Study Reference | Microwave Power (W) | Extraction Time (min) | Solvent | Liquid-to-Solid Ratio (mL/g) | Solanesol Yield (% w/w) | Final Purity (%) |

| Universitas Indonesia[1] | 400 W | 1.5 min | Water | 6:1 | 3.0% | 85% |

| E3S Web of Conferences[5] | ~325 W | 0.5 min (30 s) | Water | 2:1 (for 5g sample) | 2.93% (predicted) | Not Specified |